2',2,2,4'-Tetramethylbutyrophenone
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Overview
Description
2’,2,2,4’-Tetramethylbutyrophenone is a ketone compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is also known by its IUPAC name, 1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-one . This compound is characterized by its colorless to pale yellow liquid appearance and a characteristic odor. It is soluble in most organic solvents and is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
2’,2,2,4’-Tetramethylbutyrophenone has a wide range of scientific research applications:
Preparation Methods
The synthesis of 2’,2,2,4’-Tetramethylbutyrophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 2,2-dimethylbutane in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2’,2,2,4’-Tetramethylbutyrophenone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2’,2,2,4’-Tetramethylbutyrophenone involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and other interactions with various enzymes and receptors, influencing their activity . These interactions can modulate biochemical pathways, leading to the compound’s observed effects . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .
Comparison with Similar Compounds
2’,2,2,4’-Tetramethylbutyrophenone can be compared with other similar compounds, such as:
2,2,3’,4’-Tetramethylbutyrophenone: This compound has a similar structure but differs in the position of the methyl groups on the aromatic ring.
2,2,2,4’-Tetramethylpentanone: Another ketone with a similar backbone but different alkyl substituents.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPAIIYYPKBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642437 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-55-4 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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